![molecular formula C11H19Cl2N3O B1394429 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride CAS No. 1282295-12-8](/img/structure/B1394429.png)
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride
Overview
Description
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride (6-DMP-PDA) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is widely used in organic synthesis. 6-DMP-PDA is a versatile compound that has been used in many different areas of research, including organic synthesis, biochemical and physiological studies, and drug discovery.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of the compound 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride has been detailed in various research studies. For instance, Niedrich et al. (1986) elucidated a method involving cyclization and degradation steps, yielding the compound with high purity for pharmaceutical use (Niedrich, H., Heyne, H., Schrötter, E., Jänsch, H., Heidrich, H., Faust, G., & Lohmann, D., 1986).
Optical and Electrochemical Properties
- The compound's derivatives, particularly those involving electron-donating amino groups like dimethylamine, piperidine, and morpholine, have been studied for their optical and electrochemical properties. Palion-Gazda et al. (2019) reported on the structure-dependent fluorescence properties in both solution and solid states, highlighting the influence of the amine donors and nitrogen-based π-deficient heterocycles on these properties. This research can provide insights into the use of such compounds in advanced materials and sensing technologies (Palion-Gazda, J., Machura, B., Klemens, T., Szłapa-Kula, A., Krompiec, S., Siwy, M., Janeczek, H., Schab-Balcerzak, E., Grzelak, J., & Maćkowski, S., 2019).
Synthesis and Anticancer Activity
- The compound's framework has been utilized in synthesizing various derivatives with significant biological activities. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for anticancer activity, showcasing the potential of this compound in medicinal chemistry (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Synthesis of Novel Scaffolds and Antimicrobial Activities
- The core structure of this compound has been modified to create new scaffolds with potential antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of compounds and tested them against bacterial, fungal strains, and mycobacterium tuberculosis, illustrating the compound's versatility in developing novel therapeutic agents (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).
Synthesis in Coordination Chemistry
- The compound and its related structures have found applications in coordination chemistry. For instance, Sadimenko (2011) discussed the use of aminopyridine derivatives, including those related to this compound, in forming organometallic complexes, indicating its potential in developing materials with specific electronic or catalytic properties (Sadimenko, A., 2011).
Fluorescent Chemosensors
- The compound's derivatives have been used in the development of chemosensors. Cai et al. (2017) prepared 6-aminoquinolines with various N-substituents, including structures similar to the compound , for detecting nerve-agent mimics, showcasing its application in safety and environmental monitoring (Cai, Y., Li, C., & Song, Q.-H., 2017).
properties
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H/t8-,9+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAMNDBJSINTP-DRJPZDRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.